
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine
Descripción general
Descripción
Phosphocholine (PC) is an intermediate of phosphatidylcholine synthesis catalyzed by choline kinase. It is a phosphomonoester and contributes to the membrane phospholipids. 16:0-02:0 PC is an oxidized phospholipid and an analog of platelet activating factor (PAF).
1-palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and acetyl respectively. It has a role as a platelet-activating factor receptor agonist. It derives from an acetic acid and a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Enzyme Delivery and Reactivity
PAPC has been utilized in the preparation of enzyme-containing lipid vesicles, or liposomes, that encapsulate water-soluble enzymes. These vesicles serve as carriers for enzymes, allowing for targeted delivery and controlled release. This methodology has potential applications in medical and biomedical fields, including enzyme-replacement therapy and immunoassays. The dehydration-rehydration method, followed by extrusion, has proven superior for creating monodisperse and unilamellar vesicles, essential for consistent enzyme delivery (Walde & Ichikawa, 2001).
Role in Atherosclerosis
Research has identified PAPC derivatives, specifically oxidized phospholipids (OxPLs), as significant regulators in atherosclerosis. OxPLs accumulate in lesions and regulate genes in endothelial cells, some of which are pro-atherogenic, while others are anti-atherogenic. The balance of these effects is crucial in the progression of atherosclerosis. OxPLs have been shown to play roles in various stages of atherosclerosis, making them targets for therapeutic intervention (Berliner, Watson, & Tsimikas, 2005).
Reproductive Processes
PAPC, through its role as Platelet Activating Factor (PAF), significantly impacts mammalian reproductive functions. It influences ovarian follicular development, the reproductive cycle, and pregnancy in females, and is vital for sperm motility, capacitation, and the acrosome reaction in males. Understanding PAF's mechanisms could enhance fertility treatments and reproductive health management (Kordan, Strzeżek, & Fraser, 2003).
Neuromuscular Function
Recent studies have highlighted the endocannabinoid system's role in human physiology, with PAPC analogs, specifically palmitoyl ethanolamide, showing the ability to modulate the neuromuscular junction. This modulation offers potential therapeutic benefits for neuromuscular diseases, suggesting PAPC derivatives as nutraceutical supports for treating conditions where acetylcholine receptor activity is compromised (Cifelli et al., 2022).
Vascular Pathology and Atherogenesis
PAPC analogs, specifically platelet-activating factor (PAF) and its derivatives, play critical roles in vascular pathology and atherogenesis. These phospholipid mediators, produced during inflammation, contribute to leukocyte adhesion, transmigration, and subsequent inflammatory responses within the vessel wall, highlighting their significance in atherosclerosis development (Ninio, 2005).
Mecanismo De Acción
Target of Action
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine, also known as Platelet Activating Factor (PAF), primarily targets neural cells in the brain . It interacts with plasma membrane and intracellular receptors present in almost all brain areas .
Mode of Action
PAF interacts with its targets by binding to the plasma membrane receptor (PAFR) which has been pharmacologically characterized and cloned . The activation of PAFR is mediated by G-proteins and leads to a complex intracellular signaling .
Biochemical Pathways
PAF is synthesized by two distinct pathways in the brain . The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT) . The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 . PAF is transformed into the inactive lysoPAF by PAF acetylhydrolases (PAF-AH) .
Result of Action
PAF participates in physiological mechanisms such as synaptic transmission, long-term potentiation, memory formation, proliferation and differentiation of neural cells, regulation of gene expression, and chemotaxis . Increased levels of PAF have been observed in pathological conditions such as neuroinflammation, brain ischemia, and neurodegenerative diseases . High concentration of PAF causes neuronal death by apoptosis .
Action Environment
The relative contribution of the two pathways to PAF synthesis depends on several factors including the concentration of substrates, energy availability, Ca2+ concentration, and phosphorylation state of key enzymes
Análisis Bioquímico
Biochemical Properties
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, particularly those related to inflammation and immune responses. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes phosphatidylcholine to produce lysophosphatidylcholine and free fatty acids . This interaction is crucial for the generation of bioactive lipid mediators that play roles in inflammation and cell signaling. Additionally, this compound can interact with endothelial nitric oxide synthase and superoxide dismutase, influencing oxidative stress responses .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In endothelial cells, it can increase the production of reactive oxygen species and decrease the levels of superoxide dismutase and endothelial nitric oxide synthase . This leads to oxidative stress and can influence cell signaling pathways. In macrophages, it enhances the secretion of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, interleukin-12, and tumor necrosis factor-α . These effects highlight its role in modulating immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It acts as a ligand for the platelet-activating factor receptor, which is expressed on various cell types . Upon binding to this receptor, it activates G-protein-coupled signaling pathways, leading to a cascade of intracellular events. These events include the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to the release of calcium ions and activation of protein kinase C . These signaling pathways ultimately result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in endothelial cells . Additionally, its degradation products can have distinct biological activities, further influencing cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate immune responses and reduce inflammation. At higher doses, it may induce toxic effects, including increased oxidative stress and apoptosis . These dose-dependent effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through the de novo pathway, which utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates . Additionally, it can be produced through the remodeling pathway, which involves the hydrolysis of 1-alkyl-2-acyl-sn-glycero-3-phosphocholine by phospholipases A2 . These pathways are crucial for maintaining the balance of bioactive lipids in cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with lipoproteins, such as high-density lipoprotein and low-density lipoprotein, which facilitate its transport in the bloodstream . Additionally, it can bind to intracellular receptors and proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the plasma membrane, where it interacts with membrane receptors and enzymes . Additionally, it can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid metabolism and signaling pathways .
Propiedades
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105288 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79512-78-0 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79512-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



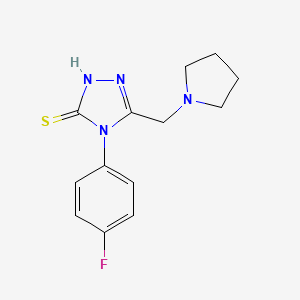
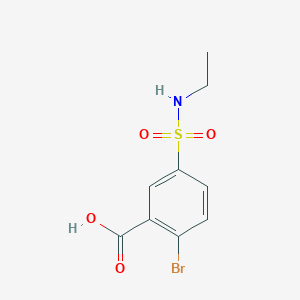
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3430005.png)
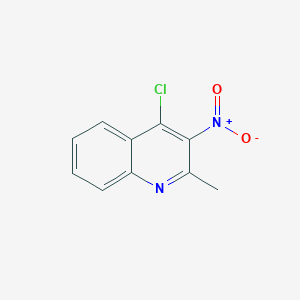

![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)
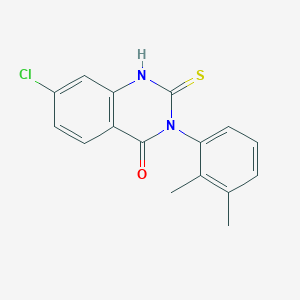
![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)

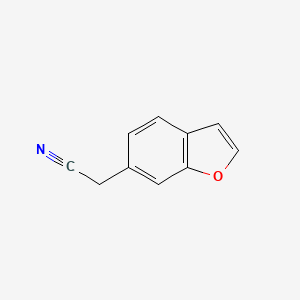
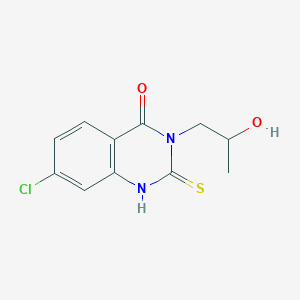
![N-[(oxolan-3-yl)methylidene]hydroxylamine](/img/structure/B3430074.png)

